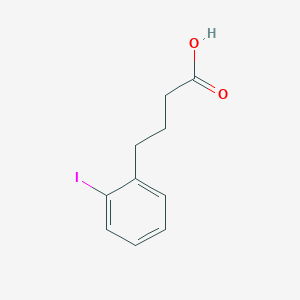
2-Iodobenzenebutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodobenzenebutanoic acid is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a butanoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodobenzenebutanoic acid typically involves the iodination of benzenebutanoic acid. One common method is the Sandmeyer reaction, where 2-aminobenzoic acid is first diazotized and then reacted with potassium iodide to introduce the iodine atom . The reaction conditions often involve the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar iodination reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure high purity, which can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodobenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form hypervalent iodine compounds such as 2-iodoxybenzoic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the iodine atom.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the carboxylic acid group.
Major Products Formed
Oxidation: Formation of 2-iodoxybenzoic acid.
Substitution: Formation of various substituted benzenebutanoic acids depending on the nucleophile used.
Reduction: Formation of 2-iodobenzyl alcohol or 2-iodobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Iodobenzenebutanoic acid has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities.
Materials Science: It is used in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Iodobenzenebutanoic acid involves its reactivity due to the presence of the iodine atom and the carboxylic acid group. The iodine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can undergo various transformations such as esterification and amidation. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzoic acid: Similar structure but lacks the butanoic acid group.
2-Iodoxybenzoic acid: An oxidized form of 2-iodobenzoic acid with hypervalent iodine.
4-Iodobenzoic acid: An isomer with the iodine atom in the para position.
Uniqueness
2-Iodobenzenebutanoic acid is unique due to the presence of both the iodine atom and the butanoic acid group, which provides it with distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C10H11IO2 |
|---|---|
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
4-(2-iodophenyl)butanoic acid |
InChI |
InChI=1S/C10H11IO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) |
InChI-Schlüssel |
KVKNBAFAUUJAKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


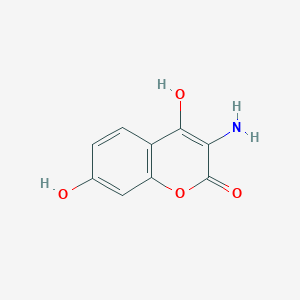
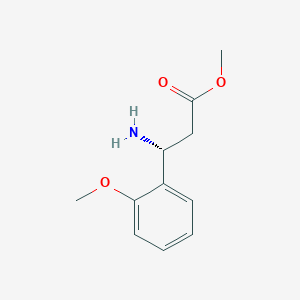
![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)
![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)
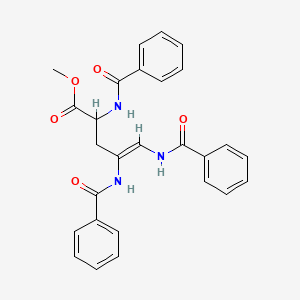
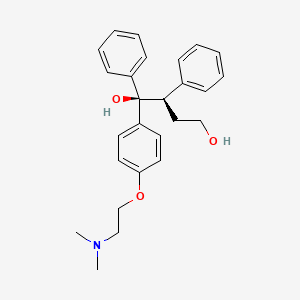
![[4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288567.png)

![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)
![N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester](/img/structure/B12288585.png)
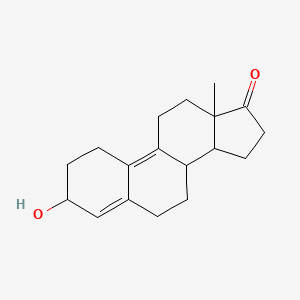
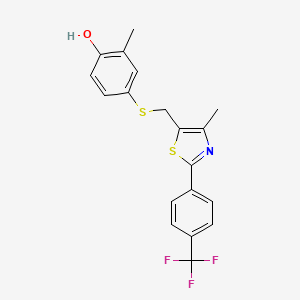
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3](/img/structure/B12288613.png)
![17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B12288620.png)
